Scientific Field: Molecular Pathology and Therapeutics.
Summary: Idiopathic pulmonary fibrosis (IPF) is a progressive lung disease characterized by excessive extracellular matrix deposition. Transforming growth factor-β1 (TGF-β1) induces EMT in lung epithelial cells, contributing to fibrosis.
Methods: In vitro, cultured A549 cells were stimulated with TGF-β1 to induce EMT. 4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene (DGM) treatment inhibited EMT-related proteins (α-SMA, vimentin, collagen I) and increased E-cadherin expression. DGM reduced Smad2/3 phosphorylation levels.
Results: DGM attenuated TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats.
4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene is an organic compound characterized by the presence of both difluoromethoxy and nitro functional groups. Its molecular formula is C8H7F2NO4, with a molecular weight of 219.14 g/mol. This compound is notable for its unique chemical structure, which includes a methoxy group and a nitro group on the aromatic ring, contributing to its reactivity and potential applications in various fields such as pharmaceuticals and materials science.
Research indicates that 4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene has potential biological activity, particularly as an intermediate in the synthesis of pharmaceuticals. For instance, derivatives of this compound have shown promise in cancer treatment due to their ability to interact with biological targets . The nitro group is known for its role in biological activity, often influencing the pharmacokinetics and dynamics of drugs derived from nitroaromatic compounds.
The synthesis of 4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene typically involves several steps:
Alternative methods include using sodium hydroxide and monochlorodifluoromethane under alkaline conditions to achieve similar transformations.
4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene has several applications:
Studies focusing on the interactions of 4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene with biological systems are essential for understanding its pharmacological properties. Research has shown that nitroaromatic compounds can undergo metabolic activation leading to reactive intermediates that may interact with cellular macromolecules, influencing their biological activity . Additionally, degradation studies highlight the environmental impact and stability of such compounds, underscoring their relevance in pharmacology and toxicology.
Several compounds share structural similarities with 4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene. Here are some notable examples:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 4-(Trifluoromethoxy)aniline | Contains a trifluoromethoxy group | Higher fluorine content affecting reactivity |
| 4-Nitroanisole | Contains a methoxy group instead of difluoromethoxy | Lacks fluorination, different properties |
| 4-(Difluoromethoxy)nitrobenzene | Similar structure but lacks methoxy substitution | Different functional groups influence reactivity |
| 2-(Difluoromethoxy)nitroaniline | Contains an amino group instead of a nitro group | Alters biological activity significantly |
The uniqueness of 4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable as an intermediate in synthesizing fluorinated organic compounds .
The multinuclear nuclear magnetic resonance spectroscopy of 4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene provides comprehensive structural information through the analysis of proton, carbon-13, and fluorine-19 nuclei. The spectroscopic data reveals distinct chemical environments that are characteristic of the substituted benzene ring system [1] [2] [3].
The ¹H nuclear magnetic resonance spectrum of 4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene exhibits four distinct regions of resonance signals. The aromatic protons appear in the downfield region between 7.0 and 8.1 parts per million, with H-3 positioned at the most downfield position (7.8-8.1 parts per million) due to the strong deshielding effect of the adjacent nitro group [1] [4]. The H-5 proton resonates at 7.2-7.5 parts per million, while H-6 appears at 7.0-7.3 parts per million, reflecting the electronic influence of the difluoromethoxy substituent [5] [2].
The most distinctive feature in the ¹H nuclear magnetic resonance spectrum is the triplet signal at approximately 6.6 parts per million, corresponding to the difluoromethoxy proton (OCHF₂). This signal exhibits characteristic coupling with the two equivalent fluorine atoms, resulting in a large coupling constant of approximately 72 hertz [1] [5]. This coupling pattern is diagnostic for the difluoromethoxy functional group and serves as a key identification feature in structural elucidation [6] [7].
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The aromatic carbons appear in the range of 125-165 parts per million, with specific assignments possible based on the substitution pattern [3] [8]. The carbon bearing the difluoromethoxy group (C-4) appears as a quartet of doublets at approximately 155 parts per million due to coupling with the fluorine atoms [6] [9]. The carbon bearing the methoxy group (C-1) resonates at approximately 158 parts per million, while the nitro-bearing carbon (C-2) appears at approximately 145 parts per million [3] [8].
The methoxy carbon appears as a singlet at approximately 56 parts per million, characteristic of aliphatic methoxy carbons attached to aromatic systems [8]. The difluoromethoxy carbon exhibits complex multiplicity due to the strong coupling with the two fluorine atoms, appearing as a triplet in fluorine-decoupled spectra [6] [9].
The ¹⁹F nuclear magnetic resonance spectrum of 4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene provides highly sensitive information about the fluorine environment. The difluoromethoxy fluorine atoms appear as a triplet at approximately -82 to -85 parts per million relative to fluorotrichloromethane [6] [10] [11]. This chemical shift range is characteristic of difluoromethoxy groups attached to aromatic systems and differs significantly from other fluorinated functional groups [6] [12].
The coupling pattern observed in the ¹⁹F nuclear magnetic resonance spectrum shows the characteristic ¹H-¹⁹F coupling with a coupling constant of approximately 72 hertz, confirming the direct bonding relationship between the fluorine atoms and the methine proton [6] [7]. The chemical shift of the difluoromethoxy group is sensitive to the electronic environment of the aromatic ring, with electron-withdrawing substituents such as the nitro group causing downfield shifts [11] [12].
The vibrational spectroscopic analysis of 4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene employs both infrared and Raman spectroscopy to characterize the molecular vibrations associated with the nitro and difluoromethoxy functional groups. These techniques provide complementary information about the molecular structure and electronic environment [13] [4] [14].
The nitro functional group exhibits highly characteristic vibrational frequencies that serve as diagnostic markers in the infrared spectrum. The asymmetric nitro stretching vibration appears as a very strong absorption band in the range of 1550-1475 wavenumbers [13] [4] [15]. For aromatic nitro compounds, this band typically appears at slightly lower frequencies compared to aliphatic nitro compounds due to the conjugation between the nitro group and the aromatic ring system [4] [16].
The symmetric nitro stretching vibration manifests as a strong absorption at 1360-1290 wavenumbers [13] [4] [15]. These two stretching modes, when observed together, provide unambiguous identification of the nitro functional group [13] [4]. The intensity ratio between the asymmetric and symmetric stretches is typically 3:1 to 4:1, with the asymmetric stretch being the more intense of the two [4] [15].
The nitro group also exhibits a scissors bending vibration at 880-835 wavenumbers, appearing as a medium intensity band [13] [14]. This bending mode involves the in-plane deformation of the oxygen-nitrogen-oxygen angle and provides additional confirmation of the nitro group presence [14] [17].
The difluoromethoxy functional group contributes several characteristic vibrational modes to the spectrum. The carbon-fluorine stretching vibrations appear in the range of 1150-1050 wavenumbers as strong absorption bands [18] [19]. These C-F stretching modes are among the most intense features in fluorinated compounds due to the large dipole moment change associated with carbon-fluorine bond vibrations [18] [20].
The carbon-oxygen stretching vibration of the difluoromethoxy group appears at 1250-1150 wavenumbers, exhibiting ether-like characteristics [18] [19]. This frequency range distinguishes the difluoromethoxy C-O stretch from other ether linkages due to the electron-withdrawing effect of the fluorine atoms [18] [20].
The aromatic ring system contributes several characteristic vibrational modes. The aromatic carbon-hydrogen stretching vibrations appear in the range of 3100-3050 wavenumbers [14] [21]. These modes are generally weaker than the nitro group vibrations but provide important information about the aromatic substitution pattern [14] [22].
The aromatic carbon-carbon stretching vibrations, often referred to as ring breathing modes, appear in the range of 1600-1475 wavenumbers [14] [21]. These modes can overlap with the nitro group asymmetric stretch, requiring careful analysis to distinguish between them [14] [23].
Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum [24] [25]. The nitro group symmetric stretch, which appears as a strong Raman band, can be more clearly observed in the Raman spectrum [24] [25]. The carbon-fluorine stretching vibrations also exhibit strong Raman activity due to the high polarizability of the carbon-fluorine bonds [24] [20].
The mass spectrometric fragmentation of 4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene under electron ionization conditions provides valuable structural information through characteristic fragmentation pathways. The molecular ion appears at mass-to-charge ratio 219, corresponding to the molecular formula C₈H₇F₂NO₄ [26] [27] [28].
The molecular ion peak [M]⁺ at mass-to-charge ratio 219 typically exhibits low intensity, which is characteristic of substituted aromatic compounds containing electron-withdrawing groups [26] [29] [28]. The instability of the molecular ion leads to extensive fragmentation through several competing pathways [26] [30].
The most prominent fragmentation pathway involves the loss of nitric oxide (NO) from the molecular ion, resulting in a fragment at mass-to-charge ratio 189 [M-30]⁺ [26] [31]. This fragmentation is characteristic of aromatic nitro compounds and occurs through the direct elimination of the NO radical from the nitro group [26] [32] [33].
The loss of the complete nitro group (NO₂) generates a base peak or highly abundant fragment at mass-to-charge ratio 173 [M-46]⁺ [26] [31]. This fragmentation pathway is diagnostic for nitro compounds and represents one of the most facile fragmentations due to the stability of the resulting aromatic cation [26] [28].
The difluoromethoxy substituent undergoes characteristic fragmentation through the loss of the CHF₂O group, producing a fragment at mass-to-charge ratio 159 [M-60]⁺ [27] [34]. This fragmentation involves the cleavage of the carbon-oxygen bond connecting the difluoromethoxy group to the aromatic ring [27] [34].
Sequential fragmentation pathways lead to the formation of fragments at mass-to-charge ratio 129 [M-90]⁺, corresponding to the simultaneous loss of NO₂ and additional functional groups [27] [34]. The difluoromethoxy group itself can appear as a fragment ion at mass-to-charge ratio 101, formed through rearrangement processes [27] [34].
The aromatic ring system undergoes characteristic fragmentation to produce the phenyl cation at mass-to-charge ratio 77 [26] [35] [29]. This fragment is one of the most stable aromatic cations and frequently appears as a base peak in the mass spectra of substituted benzenes [26] [35] [30].
Further fragmentation of the aromatic system leads to the formation of the C₄H₃⁺ fragment at mass-to-charge ratio 51, which is characteristic of aromatic compounds [26] [35] [29]. This fragmentation involves the loss of acetylene units from the aromatic ring [26] [30].
Two particularly diagnostic fragment ions for nitro compounds appear at mass-to-charge ratios 30 and 46, corresponding to NO⁺ and NO₂⁺ respectively [26] [31] [33]. These fragments are highly characteristic of nitro-containing compounds and appear with high intensity in the mass spectrum [26] [31]. The presence of these fragments, combined with the appropriate neutral losses, provides unambiguous identification of the nitro functional group [26] [33].
The fragmentation pattern of 4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene thus provides a comprehensive fingerprint that allows for structural identification and confirmation of the molecular composition [27] [34] [28].
X-ray photoelectron spectroscopy analysis of 4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene provides detailed information about the electronic environments of the constituent atoms through the measurement of core-level binding energies. This technique is particularly sensitive to the chemical state and local electronic environment of each atom type [36] [37] [38].
The methoxy carbon environment shows a chemical shift to higher binding energy (286.1-286.5 electron volts) due to the electron-withdrawing effect of the oxygen atom [38] [40] [41]. This shift reflects the decreased electron density around the carbon atom bonded to oxygen in the methoxy group [38] [41].
The difluoromethoxy carbon exhibits the highest binding energy among the carbon environments (287.2-287.8 electron volts) due to the strong electron-withdrawing effect of the two fluorine atoms [39] [38]. This significant shift to higher binding energy is characteristic of carbon atoms bonded to highly electronegative fluorine atoms [39] [40].
The nitrogen 1s core level provides information about the electronic state of the nitrogen atom in the nitro group. The binding energy appears at 405.8-406.2 electron volts, which is characteristic of highly oxidized nitrogen in nitro functional groups [42] [43] [38]. This high binding energy reflects the electron-deficient nature of the nitrogen atom due to the electron-withdrawing oxygen atoms and the positive formal charge in the nitro group [42] [38].
The nitrogen 1s binding energy is sensitive to the electronic environment of the aromatic ring, with electron-withdrawing substituents causing additional shifts to higher binding energies [43] [38]. The presence of multiple electron-withdrawing groups (nitro, difluoromethoxy) creates a cumulative effect on the nitrogen electronic environment [42] [38].
The oxygen 1s photoelectron spectrum reveals multiple oxygen environments corresponding to the different functional groups. The nitro group oxygens appear at 532.1-532.5 electron volts, characteristic of double-bonded oxygen atoms in nitro groups [38] [44] [41]. This binding energy range reflects the high electronegativity of oxygen and its involvement in multiple bonding with nitrogen [38] [41].
The methoxy oxygen exhibits a binding energy of 533.2-533.6 electron volts, typical of single-bonded oxygen in ether linkages [38] [44] [41]. The difluoromethoxy oxygen shows a slightly higher binding energy (534.0-534.4 electron volts) due to the electron-withdrawing effect of the adjacent fluorine atoms [38] [44].
The fluorine 1s core level appears at 688.5-689.2 electron volts, which is characteristic of fluorine atoms bonded to carbon in organic fluorinated compounds [39] [38]. This binding energy range reflects the high electronegativity of fluorine and its electronic interaction with the carbon atom [39] [38].
The fluorine 1s binding energy provides information about the electronic environment of the difluoromethoxy group and its interaction with the aromatic system [39] [38]. The slight variations in binding energy within this range can reflect differences in the local electronic environment due to through-bond electronic effects from the aromatic substituents [39] [38].
The X-ray photoelectron spectroscopy data provides a comprehensive picture of the electronic structure of 4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene. The binding energy shifts observed for each core level reflect the cumulative electronic effects of the multiple substituents on the benzene ring [38] [44]. The electron-withdrawing nature of both the nitro and difluoromethoxy groups creates an electron-deficient aromatic system, which is reflected in the core-level binding energies of all atoms [38] [40].